2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid
Description
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is a complex organic compound that features a brominated benzodioxin ring structure
Properties
Molecular Formula |
C10H9BrO5 |
|---|---|
Molecular Weight |
289.08 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H9BrO5/c11-6-3-5(8(12)10(13)14)4-7-9(6)16-2-1-15-7/h3-4,8,12H,1-2H2,(H,13,14) |
InChI Key |
PDZHVCUKLOBENP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid typically involves the bromination of a benzodioxin precursor followed by the introduction of a hydroxyacetic acid moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the benzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates, purification steps, and final product isolation. The use of large-scale reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated compound to its non-brominated analogs.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The brominated benzodioxin ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Uniqueness
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern and the presence of the hydroxyacetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is a brominated derivative of benzo[b][1,4]dioxin that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, synthesis, and the mechanisms underlying its activity, supported by relevant data tables and research findings.
Molecular Structure
- Molecular Formula : C10H9BrO3
- Molecular Weight : 257.08 g/mol
- IUPAC Name : 2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde
Physical Properties
| Property | Value |
|---|---|
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their function.
- Halogen Bonding : The presence of the bromine atom may enable unique interactions with biological targets through halogen bonding.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of various brominated compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on tumor growth, suggesting potential applications in cancer therapy .
- Antibacterial Properties : Research has shown that compounds with similar structures to brominated benzo[d]dioxins possess antibacterial activities against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be between 3.9 to 31.5 µg/ml for related compounds .
- Pharmacological Applications : The compound is being explored as a precursor for pharmaceuticals targeting bromine-sensitive pathways, indicating its relevance in drug development .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic potency of related compounds against various human cancer cell lines. Notably, compounds structurally similar to This compound demonstrated varying degrees of activity, with some exhibiting potency comparable to established chemotherapeutic agents like cisplatin .
Synthesis and Derivatives
The synthesis of This compound typically involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine at the 8th position.
- Formylation : Applying Vilsmeier-Haack reaction conditions to introduce the aldehyde group.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Bromination | Bromine/NBS | Dichloromethane |
| Formylation | DMF, POCl3 | Vilsmeier-Haack conditions |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | Anticancer | Moderate cytotoxicity |
| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid | Antibacterial | Effective against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
